(E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile, also known as BAY 43-9006, is a synthetic small molecule inhibitor of several protein kinases, including RAF kinases and receptor tyrosine kinases. It was initially developed as an anti-cancer drug and has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile involves the reaction of 4-(4-chlorophenyl)thiazol-2-amine with (E)-3-((3-butoxyphenyl)amino)acrylonitrile in the presence of a suitable catalyst.
Starting Materials
4-(4-chlorophenyl)thiazol-2-amine, (E)-3-((3-butoxyphenyl)amino)acrylonitrile, Suitable catalyst
Reaction
Step 1: Dissolve 4-(4-chlorophenyl)thiazol-2-amine (1.0 equiv) and (E)-3-((3-butoxyphenyl)amino)acrylonitrile (1.2 equiv) in a suitable solvent such as DMF or DMSO., Step 2: Add a suitable catalyst such as triethylamine or DBU to the reaction mixture., Step 3: Stir the reaction mixture at room temperature for 24-48 hours., Step 4: Purify the crude product by column chromatography using a suitable eluent such as ethyl acetate/hexanes., Step 5: Recrystallize the purified product from a suitable solvent such as ethanol or methanol to obtain the final product, (E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile.
Mécanisme D'action
(E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile 43-9006 exerts its anti-cancer activity by inhibiting the activity of several protein kinases, including RAF kinases, which are involved in the MAPK/ERK signaling pathway, and receptor tyrosine kinases, such as VEGFR, PDGFR, and c-KIT, which are involved in angiogenesis and tumor growth. By inhibiting these kinases, (E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile 43-9006 blocks the proliferation and survival of cancer cells and inhibits the formation of new blood vessels, which are essential for tumor growth.
Effets Biochimiques Et Physiologiques
(E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile 43-9006 has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as to inhibit tumor angiogenesis and invasion. It has also been reported to modulate the immune response by inhibiting the production of cytokines and chemokines, which are involved in inflammation and tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile 43-9006 for laboratory experiments is its specificity for several protein kinases, which makes it a valuable tool for studying the role of these kinases in cancer and other diseases. However, its potency and specificity may also limit its use in certain experiments, as it may interfere with other cellular processes and pathways.
Orientations Futures
Several future directions for the research and development of (E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile 43-9006 can be envisaged, including the identification of new targets and pathways for the drug, the optimization of its pharmacokinetic and pharmacodynamic properties, and the development of new formulations and delivery methods. Additionally, the use of (E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile 43-9006 in combination with other drugs and therapies, such as chemotherapy, immunotherapy, and radiotherapy, may improve its efficacy and reduce its side effects.
Applications De Recherche Scientifique
(E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile 43-9006 has been extensively studied in preclinical and clinical settings for its anti-cancer activity. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including those of renal cell carcinoma, hepatocellular carcinoma, melanoma, and pancreatic cancer.
Propriétés
IUPAC Name |
(E)-3-(3-butoxyanilino)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3OS/c1-2-3-11-27-20-6-4-5-19(12-20)25-14-17(13-24)22-26-21(15-28-22)16-7-9-18(23)10-8-16/h4-10,12,14-15,25H,2-3,11H2,1H3/b17-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNHVZOUTTURHA-SAPNQHFASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-((3-butoxyphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.